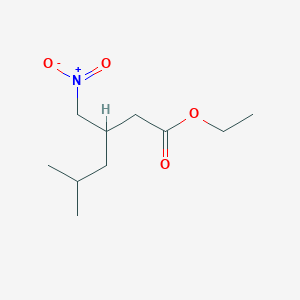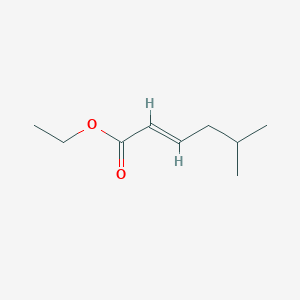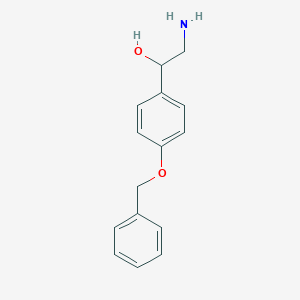
2-Amino-1-(4-(benzyloxy)phenyl)ethanol
概要
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, including esterification, nitrification, hydrolysis, and reduction, leading to high purity products. For instance, the synthesis process for 2-(4-aminophenyl) ethanol, a related compound, achieved a total yield of 66.4% and an HPLC purity of 99.77% using β-phenylethanol as raw material (Zhang Wei-xing, 2013).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using techniques such as IR, 1H-NMR, and X-ray diffraction. For example, the structure of 1-phenyl-2-(α-pyridyl)ethanol was confirmed through X-ray diffraction, revealing a monoclinic system with specific cell dimensions and the formation of intermolecular hydrogen bonds (M. Percino et al., 2015).
Chemical Reactions and Properties
Electrochemical synthesis methods have been developed for the regioselective synthesis of related compounds, highlighting the use of anodic oxidation in water/ethanol mixtures to achieve high yields without toxic reagents (Mahnaz Sharafi-kolkeshvandi et al., 2016).
Physical Properties Analysis
The analysis of physical properties includes melting point determination and GC-MS identification, as seen in studies on β-adrenergic blocking agents, where a series of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols showed significant potency and selectivity (M. Large & L. H. Smith, 1980).
Chemical Properties Analysis
Research on benzyl alcohol and its analogs via whole-cell biotransformation from L-phenylalanine using an artificial enzyme cascade in Escherichia coli demonstrated the conversion efficiency above 99%, offering insights into the chemical properties and potential synthesis routes for related compounds (Lijun Liu et al., 2020).
科学的研究の応用
Cardiovascular Drug Intermediate : Zhang Wei-xing (2013) highlighted its use as a key intermediate in cardiovascular drugs, offering a new synthesis process that achieves significant yield and purity, hinting at potential industrial applications (Zhang Wei-xing, 2013).
Cancer Treatment : A. Patravale et al. (2014) described a green synthesis method for 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which showed significant anticancer activity against human breast cancer cell lines MCF7 and HT (A. Patravale et al., 2014).
Enantioselective Catalysis : Michael Kossenjans and J. Martens (1998) explored its application in enantioselective catalysis to produce chiral alcohols with high enantiomeric excess (Michael Kossenjans & J. Martens, 1998).
Chemical Synthesis : U. Stauss et al. (1972) and S. Rasul (2009) demonstrated its use in the synthesis of various chemical compounds, indicating its versatility in chemical reactions (U. Stauss et al., 1972), (S. Rasul, 2009).
Catalyst in Chemical Reactions : J. Safaei‐Ghomi et al. (2017) found it to be a component in catalysts for synthesizing specific organic compounds, showcasing its role in facilitating chemical reactions (J. Safaei‐Ghomi et al., 2017).
Pharmaceuticals and Organic Chemistry : Research by M. Large and L. H. Smith (1980), and others, demonstrates its use in the development of beta-adrenoceptor blocking agents and other pharmaceutical compounds, reflecting its significance in medicinal chemistry (M. Large & L. H. Smith, 1980).
Synthesis of Chiral Secondary Alcohols : M. Asami et al. (2015) used it for the enantioselective addition to aldehydes, highlighting its role in producing chiral secondary alcohols (M. Asami et al., 2015).
特性
IUPAC Name |
2-amino-1-(4-phenylmethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOUUVUNKGUDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329810 | |
| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-(benzyloxy)phenyl)ethanol | |
CAS RN |
56443-72-2 | |
| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


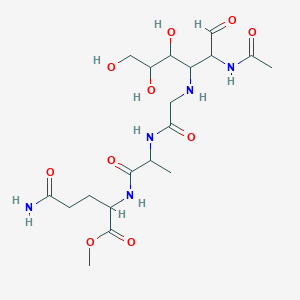

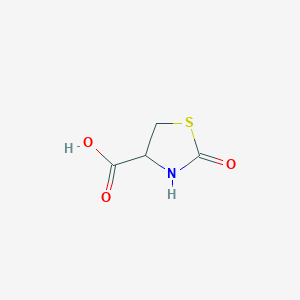
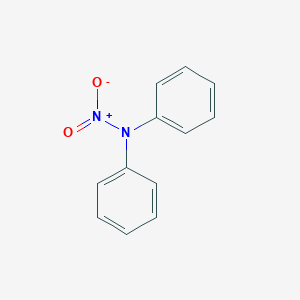
![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
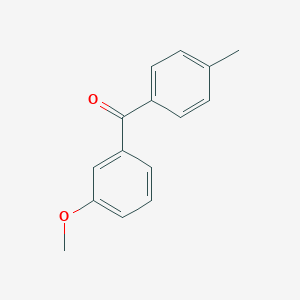
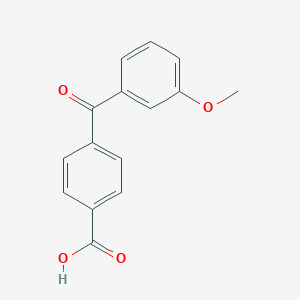
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)
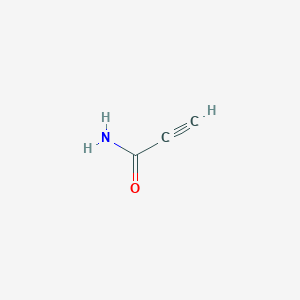
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
